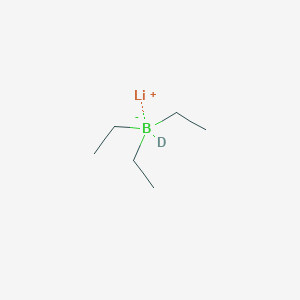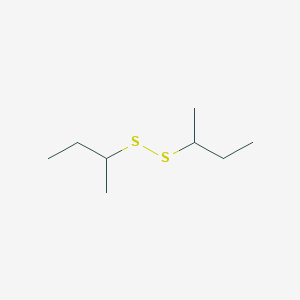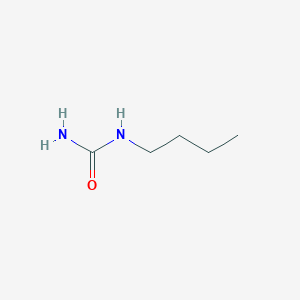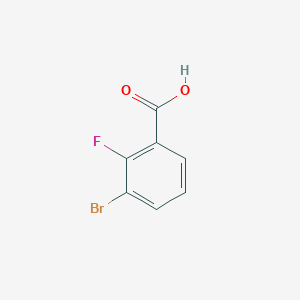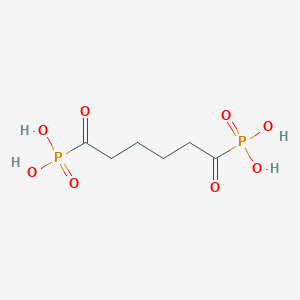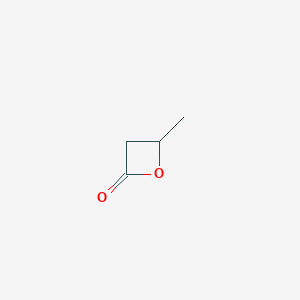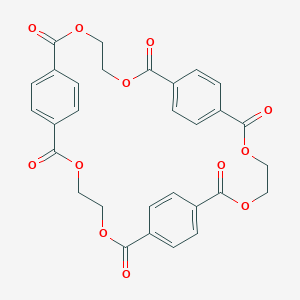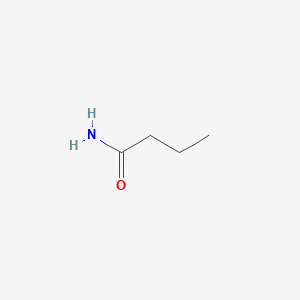
Cetyl vinyl ether
Overview
Description
Cetyl vinyl ether, also known as hexadecyl vinyl ether, is an organic compound with the chemical formula C18H36O. It is a member of the vinyl ether family, characterized by the presence of a vinyl group (CH2=CH-) attached to an oxygen atom, which is further bonded to a cetyl group (C16H33-). This compound is known for its applications in polymer chemistry and as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
Cetyl vinyl ether, also known as Vinyl cetyl ether, is primarily used in the synthesis of polymers . The primary targets of this compound are the monomers that are involved in the polymerization process .
Mode of Action
The compound interacts with its targets through a process known as cationic polymerization . This process involves the use of a catalyst to control the stereoselective polymerization of vinyl ether substrates . The catalyst and the chiral counterions designed in the process systematically bias the reactivity and chain-end stereochemical environment during cationic polymerization . This approach overrides conventional chain-end stereochemical bias to achieve catalyst-controlled stereoselective polymerization .
Biochemical Pathways
The biochemical pathways affected by this compound involve the polymerization of vinyl ether substrates . The compound’s interaction with its targets leads to the formation of isotactic poly(vinyl ether)s with high degrees of isotacticity .
Result of Action
The result of this compound’s action is the formation of isotactic poly(vinyl ether)s with high degrees of isotacticity . These materials display the tensile properties of commercial polyolefins but adhere more strongly to polar substrates by an order of magnitude, indicating their promise for next-generation engineering applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cetyl vinyl ether can be synthesized through the reaction of cetyl alcohol with acetylene in the presence of a base, such as sodium or potassium hydroxide. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the vinyl ether linkage.
Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the continuous feeding of cetyl alcohol and acetylene into a reactor, where the reaction is catalyzed by a base. The product is then purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Cetyl vinyl ether undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in the production of specialty polymers.
Hydrolysis: In the presence of acids or bases, this compound can hydrolyze to form cetyl alcohol and acetaldehyde.
Addition Reactions: It can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or cationic catalysts under controlled conditions.
Hydrolysis: Catalyzed by acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Addition Reactions: Typically carried out in the presence of halogens (e.g., chlorine) or hydrogen halides (e.g., hydrogen chloride).
Major Products Formed:
Polymerization: Poly(this compound)
Hydrolysis: Cetyl alcohol and acetaldehyde
Addition Reactions: Halogenated or hydrogenated derivatives of this compound
Scientific Research Applications
Cetyl vinyl ether has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds.
Surfactants: Utilized in the production of surfactants and emulsifiers for industrial and consumer products.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a component in biomedical materials.
Comparison with Similar Compounds
- Methyl vinyl ether
- Ethyl vinyl ether
- Butyl vinyl ether
- Hexyl vinyl ether
Comparison: Cetyl vinyl ether is unique among vinyl ethers due to its long cetyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring hydrophobicity, such as surfactants and specialty polymers. In contrast, shorter-chain vinyl ethers like methyl vinyl ether and ethyl vinyl ether are more hydrophilic and are used in different applications, such as adhesives and coatings.
This compound’s unique combination of a reactive vinyl group and a long hydrophobic chain makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-ethenoxyhexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-4-2/h4H,2-3,5-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDKWYQGLUUPBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061171 | |
| Record name | Hexadecane, 1-(ethenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 16 deg C; [ChemIDplus] | |
| Record name | Cetyl vinyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12877 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
822-28-6 | |
| Record name | Cetyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetyl vinyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetyl vinyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexadecane, 1-(ethenyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecane, 1-(ethenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-vinyloxyhexadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETYL VINYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WG4T76R4I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Cetyl Vinyl Ether (CVE) in materials science?
A1: this compound is primarily used as a comonomer to modify the properties of Polyvinyl Chloride (PVC). [, , ] Studies have explored blends of PVC with a copolymer of vinyl chloride and this compound, demonstrating improved processing characteristics and physical properties. [, , ] For example, these blends exhibit higher fusion rates during processing, enhanced impact strength with the addition of impact modifiers, and a wider range of optimal processing conditions in injection molding. [, ]
Q2: How does the presence of this compound impact the melt viscosity of Polyvinyl Chloride (PVC) blends?
A2: Research indicates that incorporating this compound into PVC blends leads to a less temperature-dependent melt viscosity compared to pure PVC or lightly plasticized PVC compositions. [] This effect is particularly noticeable in blends with 25% to 75% copolymer content, where the flow activation energy remains constant. [] Microscopic observations and dynamic loss measurements suggest a two-phase structure in these blends, with the copolymer potentially encapsulating the flow units of the PVC and copolymer compatible mix during processing. []
Q3: Can you elaborate on the impact of this compound on the thermal stability of PVC blends during processing?
A3: Blends of PVC and a copolymer of vinyl chloride and this compound demonstrate enhanced heat stability during processing. [] This is attributed to the lubricant action of the this compound copolymer, which reduces friction heat generation during mixing. [] This effect is evident in plastogram measurements, showing prolonged equilibrium torque for the blends compared to PVC homopolymer. []
Q4: Beyond PVC modification, are there other applications where this compound plays a role?
A4: this compound has been investigated in the context of electron transfer reactions. [, ] Studies demonstrate that a copolymer of maleic acid and this compound (MA-CVE), classified as a polysoap, exhibits significant retardation effects on the reduction rate of dialkylviologens by sodium dithionite. [, ] This retardation is attributed to the microenvironment created by the MA-CVE, impacting the kinetics of electron transfer. [, ]
Q5: Are there specific structural features of this compound that contribute to its observed effects in these applications?
A5: While the provided research doesn't delve into detailed structure-activity relationships for this compound, some inferences can be made. The long alkyl chain (Cetyl) contributes to its hydrophobic nature. [, ] In the context of PVC blends, this hydrophobicity likely influences its compatibility with PVC and its role as an internal lubricant. [, , ] In the electron transfer studies, this hydrophobicity is key to the interactions with dialkylviologens within the MA-CVE polysoap microenvironment. [, ] The vinyl ether functionality (CH2=CHO-) is crucial for polymerization and copolymerization reactions. []
Q6: What are the potential future research directions for this compound?
A6: Further research could focus on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one](/img/structure/B146168.png)

